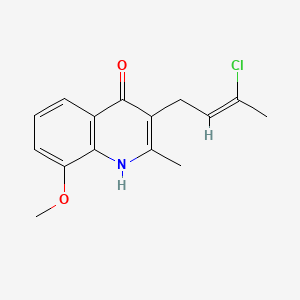

3-(3-CHLOROBUT-2-EN-1-YL)-8-METHOXY-2-METHYLQUINOLIN-4-OL

Description

3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chlorobut-2-en-1-yl substituent at the 3-position, a methoxy group at the 8-position, and a methyl group at the 2-position.

Properties

IUPAC Name |

3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-9(16)7-8-11-10(2)17-14-12(15(11)18)5-4-6-13(14)19-3/h4-7H,8H2,1-3H3,(H,17,18)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEDDZHFSQFBGP-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common approach is the regioselective hydroamination of substituted dienes. For instance, the regioselective addition of hydrazones and related N-nucleophiles to substituted terpene-based substrates can be steered to either 1,2- or 1,4-addition products . This method can be adapted to introduce the chlorobut-2-en-1-yl group to the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic methodologies for the selective formation of C–N bonds based on vinylic or allylic substrates . These methodologies generally rely on leaving-group chemistry, multi-step transformations, and the inherent generation of by-products. The use of ammonia as a starting material, which would lead to valuable primary amines upon addition to alkenes, is a major challenge in this area .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

8-Methoxyquinoline: Lacks the chlorobut-2-en-1-yl and methyl substituents.

2-Methylquinoline: Lacks the chlorobut-2-en-1-yl and methoxy substituents.

Uniqueness

3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol is unique due to the presence of the chlorobut-2-en-1-yl group, which can impart distinct chemical and biological properties. This substituent can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol, also known as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.

The synthesis of 3-(3-chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol typically involves several steps, starting from 8-methoxy-2-methylquinoline. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to ensure the formation of the desired product. The compound's structure includes a quinoline core with a methoxy group and a chlorobutene side chain, contributing to its unique properties.

| Property | Details |

|---|---|

| IUPAC Name | 3-(3-Chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol |

| Molecular Formula | C15H16ClN2O2 |

| Molecular Weight | 284.75 g/mol |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in cancer cell proliferation. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Anticancer Efficacy

Recent studies highlight the anticancer potential of quinoline derivatives similar to 3-(3-chlorobut-2-en-1-yl)-8-methoxy-2-methylquinolin-4-ol. For instance, a study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and prostate cancer cells. The mechanism involved apoptosis induction and inhibition of clonogenic survival.

Key Findings:

- Cytotoxicity: The compound exhibited selective cytotoxic effects against ovarian cancer cell line A2780, with IC50 values ranging from 7.7 to 48.8 μM.

- Mechanistic Insights: The induction of apoptosis was confirmed through assays measuring cell viability and apoptotic markers.

- Comparative Analysis: Compounds with similar structural motifs showed varying degrees of efficacy, indicating that small changes in chemical structure can significantly impact biological activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro derivative | A2780 | 7.7 - 48.8 | Induces apoptosis |

| LM07 | DU145 | 11 | Inhibits cell proliferation |

| LM08 | OVCAR | 12.96 | Apoptosis induction |

Case Studies

In a notable case study, researchers synthesized a series of quinoline derivatives and evaluated their anticancer properties through in vitro assays. Among these, compounds with specific substitutions on the quinoline ring demonstrated enhanced potency against cancer cells while showing low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.

Example Case Study:

A comparative study identified that compounds with an 8-methoxy substitution exhibited superior activity against prostate cancer cells compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.